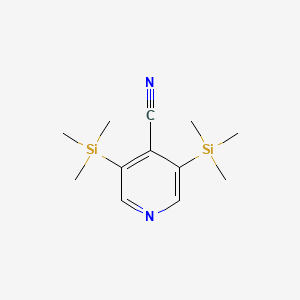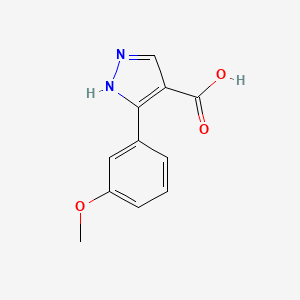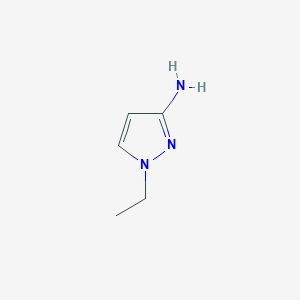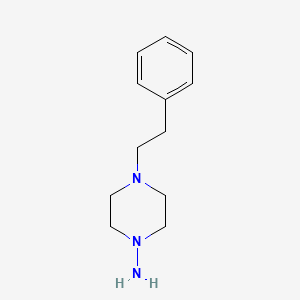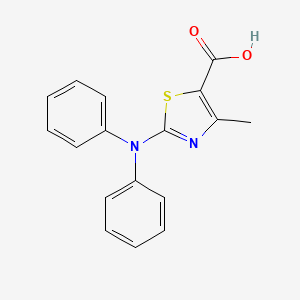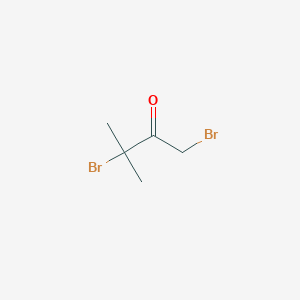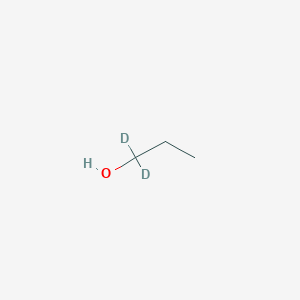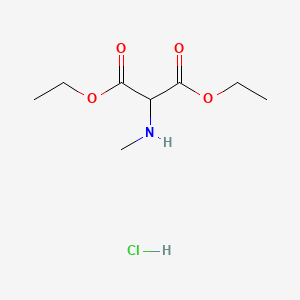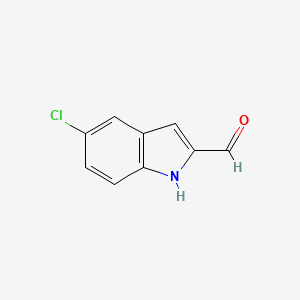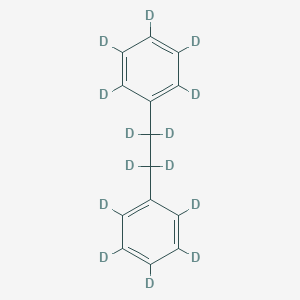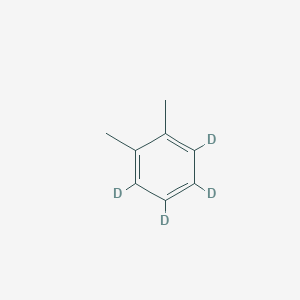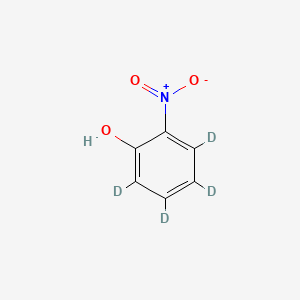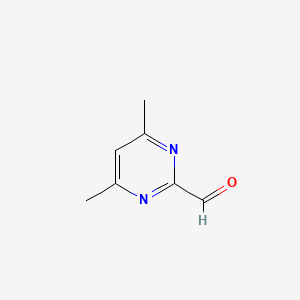
4,6-Dimethylpyrimidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylpyrimidine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O . It is used in various chemical reactions and has a molecular weight of 136.15 g/mol.
Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyrimidine-2-carbaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The 3D structure of the compound can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Polymers
4,6-Dimethylpyrimidines, including 4,6-Dimethylpyrimidine-2-carbaldehyde, have been utilized in the synthesis of novel conjugated polymers. These polymers are synthesized through aldol condensation reactions, leveraging the resonance-stabilized carbanion generated from the acidic methyl protons of 4,6-dimethylpyrimidines (Gunathilake et al., 2013).
Optical and Emission Properties
V-shaped 4,6-bis(arylvinyl)pyrimidines, synthesized using 4,6-Dimethylpyrimidine-2-carbaldehyde, demonstrate significant optical absorption and emission properties. These materials exhibit strong emission solvatochromism and potential applications as colorimetric and luminescence pH sensors (Achelle et al., 2009).
Antibacterial Properties
Compounds derived from reactions involving 4,6-Dimethylpyrimidine-2-carbaldehyde have shown promising antibacterial properties. These derivatives inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting their potential in antimicrobial research (Govori-Odai et al., 2007).
DNA Photocleavage Activity
Derivatives of 4,6-Dimethylpyrimidine-2-carbaldehyde have been synthesized and evaluated for their DNA photocleavage activity. These compounds, featuring quinoline and pyrimidine rings, displayed significant activity in cleaving DNA, which can be crucial in molecular biology and therapeutic applications (Sharma et al., 2014).
Crystal Structure Analysis
Studies on the crystal structures involving derivatives of 4,6-Dimethylpyrimidine-2-carbaldehyde have contributed to understanding the molecular interactions and bonding behaviors in crystalline states. Such insights are valuable in the field of crystallography and material sciences (Battaglia et al., 1993).
Catalytic Applications
4,6-Dimethylpyrimidine-2-carbaldehyde and its derivatives have found applications as catalysts in chemical transformations. For example, they have been used in the dehydrogenative cross-coupling of alcohols to α-alkylated ketones, showcasing their utility in organic synthesis (Tan et al., 2018).
Eigenschaften
IUPAC Name |
4,6-dimethylpyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKIGHLQNUCNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyrimidine-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

